molecular formula C12H15ClOS B14057175 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14057175
M. Wt: 242.77 g/mol
InChI Key: BDNZZGXYASEPQX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-ethyl-4-(methylthio)acetophenone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (EtOH) or water.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with an iodine atom instead of an ethyl group.

    2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and a methylthio group.

Uniqueness

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-chloro-1-(3-ethyl-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3

InChI Key

BDNZZGXYASEPQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC

Origin of Product

United States

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